Bz-Arg-4-Abz-OH Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

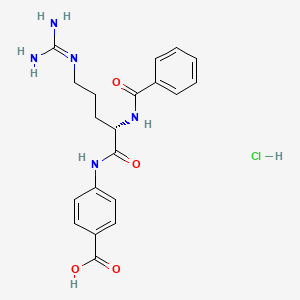

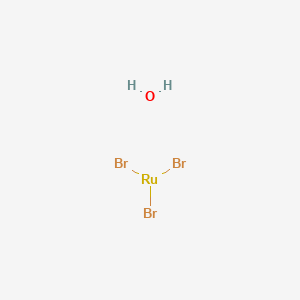

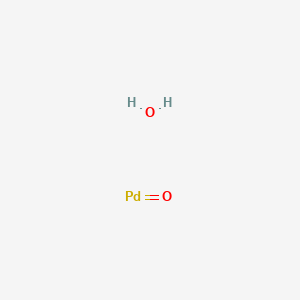

Bz-Arg-4-Abz-OH Hydrochloride, also known as Nα-Benzoyl-L-arginine 4-carboxyanilide hydrochloride, is a white powder . It has a molecular weight of 433.89 and its IUPAC name is 4-{[(2S)-5-{[amino(imino)methyl]amino}-2-(benzoylamino)pentanoyl]amino}benzoic acid hydrochloride .

Molecular Structure Analysis

The molecular formula of Bz-Arg-4-Abz-OH Hydrochloride is C20H23N5O4.HCl . The InChI code is 1S/C20H23N5O4.ClH/c21-20(22)23-12-4-7-16(25-17(26)13-5-2-1-3-6-13)18(27)24-15-10-8-14(9-11-15)19(28)29;/h1-3,5-6,8-11,16H,4,7,12H2,(H,24,27)(H,25,26)(H,28,29)(H4,21,22,23);1H/t16-;/m0./s1 .Physical And Chemical Properties Analysis

Bz-Arg-4-Abz-OH Hydrochloride is a solid white powder . It has a predicted boiling point of 803.3° C at 760 mmHg . The refractive index is n 20D 1.64 . It should be stored at 0-8°C .Aplicaciones Científicas De Investigación

Proteomics Research

Bz-Arg-4-Abz-OH hydrochloride is utilized in proteomics for the study of proteomes. Proteomes are the entire set of proteins expressed by a genome, cell, tissue, or organism at a certain time. This compound is particularly useful in proteomics research due to its role in peptide modifications which can be pivotal for understanding protein function and structure .

Peptide Synthesis

In the field of biochemistry , Bz-Arg-4-Abz-OH hydrochloride is employed for peptide synthesis. Peptide synthesis is the production of peptides, which are organic compounds composed of multiple amino acids linked via amide bonds. The compound’s ability to modify peptides makes it valuable for synthesizing peptides with specific properties for research and therapeutic purposes .

Enzyme Substrate Studies

This compound serves as a substrate in enzymatic reactions, aiding in the study of enzyme kinetics and mechanisms. It’s particularly used in assays to measure enzyme activity and to understand the interaction between enzymes and substrates .

Pharmacological Research

In pharmacology , Bz-Arg-4-Abz-OH hydrochloride is used to modify peptides to enhance their stability and biological activity. This is crucial for the development of peptide-based drugs, as it can improve their therapeutic efficacy and reduce potential side effects .

Chemical Research

Bz-Arg-4-Abz-OH hydrochloride is applied in chemical research for the modification of chemical structures. It’s used to alter the physicochemical properties of compounds, which is essential for creating chemicals with desired characteristics for various industrial applications .

Industrial Applications

While specific industrial uses of Bz-Arg-4-Abz-OH hydrochloride are not detailed in the available resources, compounds like this are often used in the development of new materials, coatings, and other chemical products. Their role in modifying peptides and proteins can be extrapolated to industrial processes that require precise molecular alterations .

Propiedades

IUPAC Name |

4-[[(2S)-2-benzamido-5-(diaminomethylideneamino)pentanoyl]amino]benzoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O4.ClH/c21-20(22)23-12-4-7-16(25-17(26)13-5-2-1-3-6-13)18(27)24-15-10-8-14(9-11-15)19(28)29;/h1-3,5-6,8-11,16H,4,7,12H2,(H,24,27)(H,25,26)(H,28,29)(H4,21,22,23);1H/t16-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEZJMIHHHABJQI-NTISSMGPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2S)-3-(Acetylthio)-2-methylpropionyl]-L-proline, hydrate; 90%](/img/structure/B6289021.png)

![Benzyloxycalix[8]arene](/img/structure/B6289084.png)

![Benzyloxycalix[7]arene](/img/structure/B6289087.png)

![Benzyloxycalix[6]arene](/img/structure/B6289091.png)